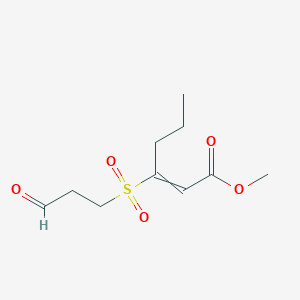
2,2',2''-(7-Bromoheptane-1,1,1-triyl)trithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene is a compound that features a heptane backbone with a bromine atom and three thiophene rings attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene typically involves the bromination of heptane followed by the introduction of thiophene rings. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The thiophene rings can be introduced through a series of coupling reactions using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation and reduction can lead to different oxidation states of the thiophene rings.
Aplicaciones Científicas De Investigación
2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene involves its interaction with molecular targets through its bromine and thiophene moieties. The bromine atom can participate in halogen bonding, while the thiophene rings can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoheptane: A simpler compound with a single bromine atom on a heptane chain.
1-Bromoheptane: Another brominated heptane derivative with the bromine atom at a different position.
Bromotriphenylethylene: A compound with a bromine atom and three phenyl rings, similar in structure but with different electronic properties.
Uniqueness
2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene is unique due to the presence of three thiophene rings, which impart distinct electronic and structural characteristics. These features make it a valuable compound for research in materials science and organic electronics.
Propiedades
Número CAS |
928265-56-9 |
|---|---|
Fórmula molecular |
C19H21BrS3 |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
2-(7-bromo-1,1-dithiophen-2-ylheptyl)thiophene |
InChI |
InChI=1S/C19H21BrS3/c20-12-4-2-1-3-11-19(16-8-5-13-21-16,17-9-6-14-22-17)18-10-7-15-23-18/h5-10,13-15H,1-4,11-12H2 |
Clave InChI |
JAOIJEZRDPLRQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(CCCCCCBr)(C2=CC=CS2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)
![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)



![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)

![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)


![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)
